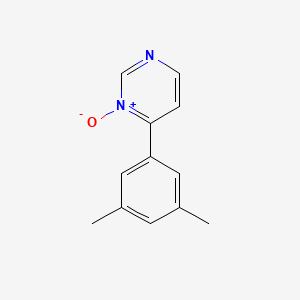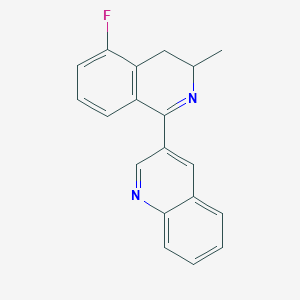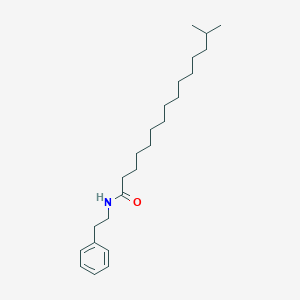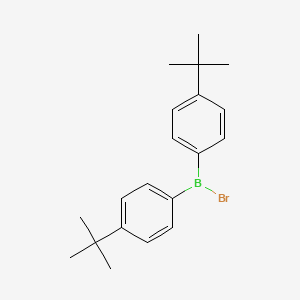![molecular formula C21H36O2Si2 B14191347 [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] CAS No. 917607-33-1](/img/structure/B14191347.png)
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]: is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features tert-butyl(dimethyl)silane groups attached to the indene core through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] typically involves the reaction of indene derivatives with tert-butyl(dimethyl)silane reagents under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the indene, followed by the addition of tert-butyl(dimethyl)silane chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives may be explored for potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the desired end products.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1H-Indene-3,7-diylbis(oxy)]bis(trimethylsilyl): Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silane.
[1H-Indene-3,7-diylbis(oxy)]bis(triethylsilyl): Features triethylsilyl groups, offering different steric and electronic properties.
Uniqueness
The uniqueness of [1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] lies in its specific combination of indene and tert-butyl(dimethyl)silane groups, which confer distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular structure and reactivity.
Propriétés
Numéro CAS |
917607-33-1 |
|---|---|
Formule moléculaire |
C21H36O2Si2 |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
tert-butyl-[[1-[tert-butyl(dimethyl)silyl]oxy-3H-inden-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C21H36O2Si2/c1-20(2,3)24(7,8)22-18-13-11-12-16-17(18)14-15-19(16)23-25(9,10)21(4,5)6/h11-13,15H,14H2,1-10H3 |
Clé InChI |
PGYDYXNQMDVICF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CCC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)


![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)


